![molecular formula C11H10N2O3 B1416716 3,4-二氢-1H-[1,4]噁嗪并[4,3-a]苯并咪唑-8-羧酸 CAS No. 1160472-54-7](/img/structure/B1416716.png)

3,4-二氢-1H-[1,4]噁嗪并[4,3-a]苯并咪唑-8-羧酸

描述

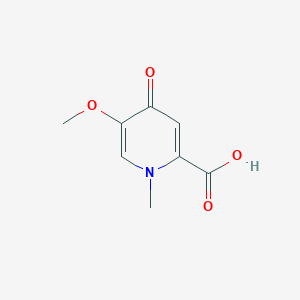

The compound “3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid” is a type of heterocyclic compound . These types of compounds are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of these compounds involves a novel chemical process . A gold-catalyzed domino cycloisomerization/alkoxylation process has been developed for the preparation of functionalized polycyclic indole skeletons . This process associates IPrAu (MeCN)BF 4 and an alcohol and has demonstrated remarkable selectivity in accessing functionalized 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole derivatives .Molecular Structure Analysis

The molecular structure of these compounds is complex and includes a benzimidazole ring . The presence of this ring enables π-π stacking, π-π T-shaped interactions, and the presence of NH group could serve as H-bond donor as well acceptor site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a gold-catalyzed domino cycloisomerization/alkoxylation process . This process is atom-economical and can be optimized under asymmetric conditions with an enantiomeric excess of ≤86% .科学研究应用

合成用途和生物活性

化合物 3,4-二氢-1H-[1,4]噁嗪并[4,3-a]苯并咪唑-8-羧酸属于杂环化合物范畴,已证明具有广泛的合成用途和生物活性。杂环化合物,尤其是含有苯并咪唑核心的杂环化合物,由于其多样的药理特性,已成为开发新治疗剂的重点。这些特性包括抗菌、抗病毒、抗寄生虫、抗高血压、抗癌活性等。这些化合物的结构复杂性和功能多样性允许进行重大修饰,从而发现具有更高疗效和更低毒性的新药 (M. Ibrahim,2011;R. Babbar 等人,2020)。

合成方法

此类杂环化合物的合成,包括噁嗪苯并咪唑衍生物,涉及多种策略,突出了这些分子对不同合成途径的适应性。这些方法迎合了具有潜在生物活性的化合物的产生,强调了结构修饰以增强治疗特性的重要性。值得注意的是,使用邻苯二胺作为起始原料证明了该化合物在苯并咪唑、喹喔啉和苯并[二氮杂卓合成中的相关性,展示了在创建具有显着生物学意义的复杂分子方面的多功能性 (M. Sainsbury,1991)。

治疗潜力

苯并咪唑衍生物,包括噁嗪[4,3-a]苯并咪唑化合物的治疗潜力已得到广泛研究,揭示了广泛的药理活性。这些活性范围从抗菌到抗癌特性,突出了该化合物在药物发现和开发中的作用。苯并咪唑核在各种生物活性剂中的存在突出了其作为开发新治疗化合物支架的重要性 (L. Hsu 等人,2005;M. Rosales-Hernández 等人,2022)。

未来方向

The future directions for the research and development of these compounds could involve further exploration of their potential biological activities, including their potential as antidepressants . Additionally, further optimization of the synthesis process could be a focus, particularly in terms of improving the enantiomeric excess .

作用机制

Target of Action

It has been suggested that the compound may have potential antidepressant activity .

Mode of Action

One of the derivatives of this compound was found to be particularly potent in the prevention of reserpine ptosis test in mice . This suggests that the compound might interact with its targets to prevent certain depressive symptoms.

Biochemical Pathways

Given its potential antidepressant activity, it can be inferred that the compound might influence the biochemical pathways related to mood regulation .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined .

Result of Action

One of the derivatives of this compound was found to be particularly potent in the prevention of reserpine ptosis test in mice, suggesting that the compound might have a significant effect at the molecular and cellular level .

Action Environment

Like all chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .

属性

IUPAC Name |

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11(15)7-1-2-9-8(5-7)12-10-6-16-4-3-13(9)10/h1-2,5H,3-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUKQBKQRRWAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC3=C(N21)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)

![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)

![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)

![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)